molecular formula C7H14O2 B010175 2,3,3-Trimethylbutanoic acid CAS No. 19910-29-3

2,3,3-Trimethylbutanoic acid

Cat. No.: B010175
CAS No.: 19910-29-3
M. Wt: 130.18 g/mol
InChI Key: ILBXYVICWFMUPR-UHFFFAOYSA-N
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Description

2,3,3-Trimethylbutanoic acid is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Complex formation and cation-binding functions: The triolide from (R)-3-hydroxybutanoic acid forms complexes with sodium, potassium, and barium salts, showing diverse conformational states and cation-binding abilities (Seebach et al., 1993).

  • Oxidation products: Oxidation of 2,2,3-trimethylbutane at high temperatures leads to the production of propene, isobutene, and TRIMB-1, particularly at higher oxygen pressures (Baldwin et al., 1981).

  • Role in cell membrane ion channels: Oligomers of (R)-3-hydroxybutanoic acid enhance cation transport across bulk liquid organic membranes, suggesting potential applications in cell membrane ion channels (Bürger & Seebach, 1993).

  • Decarboxylation mechanisms: Oxidative decarboxylation of 2,3,3-trimethylbutanoic acid produces specific compounds, mediated by organolead and organocopper compounds (Beckwith et al., 1974).

  • Carbonium-ion type reactions: Research has explored the yield and distribution of certain compounds through carbonium-ion type reactions of 2,3,3-trimethyl-2-butanol-1-C(14) (Roberts & Yancey, 1955).

  • Decomposition in the presence of oxygen: The decomposition of 2,2,3-trimethylbutane with oxygen forms specific compounds at low alkane pressures (Atri et al., 1978).

  • Synthesis of film-forming agents: Trimerization of 2-methylpropanal with sodium hydroxide is an effective method to produce film-forming auxiliary agents in paints (Li et al., 2014).

  • Vapour pressure studies: Research on the vapour pressures of 2,3,3-trimethylbutan-2-ol and its mixtures provides insights similar to those for branched butanols (Wieczorek & Sipowska, 1985).

  • Homologation routes on solid acids: Carbenium ions are crucial in forming 2,2,3-trimethylbutane from dimethyl ether on acid zeolites at low temperatures, demonstrating unique selectivity (Ahn et al., 2009).

  • Alkylation with ionic liquid catalysts: Ionic liquid catalysts have been used in the alkylation of isobutane and 2-butene, leading to the production of high-quality trimethylpentanes (Liu et al., 2008).

Mechanism of Action

Target of Action

2,3,3-Trimethylbutanoic acid is a chemical compound with the molecular formula C7H14O2

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes are areas for future research.

Biochemical Pathways

There is limited information available on the biochemical pathways affected by this compound. As such, it is difficult to summarize the affected pathways and their downstream effects. More research is required in this area to fully understand the biochemical implications of this compound .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Biochemical Analysis

Biochemical Properties

It is known that short-chain fatty acids (SCFAs) like 2,3,3-Trimethylbutanoic acid can influence glucose and lipid metabolism . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in these metabolic pathways.

Cellular Effects

Scfas have been shown to play key roles in maintaining energy balance and normal physiological functions in the body . Therefore, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

This compound is likely involved in metabolic pathways related to SCFAs . These pathways could involve interactions with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.

Properties

IUPAC Name

2,3,3-trimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBXYVICWFMUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380771
Record name 2,3,3-trimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19910-29-3
Record name 2,3,3-trimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3-trimethylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of racemic 2,3,3-Trimethylbutanoic acid?

A1: Racemic this compound crystallizes from acetone solution incorporating water of crystallization, forming a structure denoted as (C7H14O3·0.5H2O). The crystal structure reveals extensive intermolecular hydrogen bonding between the hydroxy and carboxylic acid groups. This hydrogen bonding leads to the formation of polymeric networks within the crystal lattice. []

Q2: How can 2-Amino-2,3,3-trimethylbutanamide be synthesized in its optically pure form?

A2: The synthesis begins with the preparation of racemic 2-Acetamido-2,3,3-trimethylbutanoic acid from pinacolone in a three-step process. Resolution of this racemic mixture is then achieved using quinine, which selectively crystallizes with one enantiomer. This allows for the isolation of optically pure (S)-2-Amino-2,3,3-trimethylbutanamide. All intermediates and the final product can be characterized using various spectroscopic methods. []

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